molecular formula C9H7Cl2NS B2713030 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene CAS No. 184003-30-3

2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene

Cat. No.: B2713030
CAS No.: 184003-30-3
M. Wt: 232.12
InChI Key: LDDSGQQPUHCKKC-UHFFFAOYSA-N
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Description

Historical Development of Aryl Isothiocyanate Chemistry

The study of isothiocyanates dates to the 17th century, with early observations of mustard oils derived from glucosinolates in cruciferous plants. The formal identification of the isothiocyanate functional group (–N=C=S) emerged in the 19th century, culminating in Ettlinger and Lundeen’s 1956 correction of Gadamer’s erroneous structural proposal. Aryl isothiocyanates, including derivatives like 2,4-dichloro-1-(2-isothiocyanatoethyl)benzene, gained prominence in the 20th century as synthetic methodologies evolved. Key milestones include:

  • Dithiocarbamate decomposition : Early routes involved treating dithiocarbamate salts with lead nitrate or tosyl chloride.
  • Thiophosgene-based synthesis : Reaction of primary amines with thiophosgene became a standard method despite toxicity concerns.
  • Green chemistry advances : Innovations like microwave-assisted synthesis and tandem Staudinger/aza-Wittig reactions reduced reliance on hazardous reagents.

These developments enabled precise control over aryl isothiocyanate substituents, facilitating the design of compounds with tailored reactivity.

Position of this compound in Isothiocyanate Research

This compound occupies a niche in aryl isothiocyanate research due to its distinct structural features:

Structural Feature Impact on Properties
2,4-Dichloro substitution Enhances electrophilicity of the benzene ring; directs regioselectivity in reactions.
Ethyl spacer chain Modifies steric bulk, influencing nucleophilic attack at the isothiocyanate group.
Aromatic-isothiocyanate conjugation Stabilizes the N=C=S group via resonance, affecting thermal stability.

Its synthesis typically involves chloro-substituted benzyl precursors subjected to dithiocarbamate formation followed by desulfurization. Compared to simpler aryl isothiocyanates, the ethyl chain introduces conformational flexibility, enabling applications in polymer crosslinking and ligand design.

Current Research Landscape and Significance

Recent studies emphasize sustainable synthesis and functional applications:

  • Microwave-assisted routes : Reduced reaction times (e.g., 4 minutes vs. 2 hours conventionally) for analogous compounds.
  • Tandem Staudinger/aza-Wittig reactions : Enable synthesis under mild conditions with yields exceeding 83% for structurally complex isothiocyanates.
  • Materials science : Incorporation into polymers for enhanced thermal stability and chemical resistance.

The compound’s chlorine substituents make it a candidate for halogen-bonding interactions in crystal engineering, while its isothiocyanate group supports click chemistry applications.

Theoretical Frameworks in Isothiocyanate Research

The reactivity of this compound is governed by two theoretical principles:

  • Frontier Molecular Orbital (FMO) Theory :
    The electron-deficient benzene ring (due to –Cl groups) lowers the LUMO energy, facilitating nucleophilic aromatic substitution. Simultaneously, the isothiocyanate’s HOMO (-N=C=S) promotes electrophilic interactions.

  • Hammett Substituent Constants :
    The meta- and para-chloro groups (σ~m~ = 0.37, σ~p~ = 0.23) exert a net electron-withdrawing effect, polarizing the benzene ring and modulating reaction kinetics.

These frameworks predict regioselectivity in reactions such as cycloadditions and nucleophilic additions, guiding the design of derivatives for targeted applications.

Properties

IUPAC Name

2,4-dichloro-1-(2-isothiocyanatoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NS/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDSGQQPUHCKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the isothiocyanate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene is C₉H₈Cl₂N₂S, with a molecular weight of approximately 239.14 g/mol. The compound's reactivity is influenced by its electrophilic nature, primarily due to the electron-withdrawing chlorine atoms and the isothiocyanate group. This allows it to undergo nucleophilic substitution reactions, particularly with thiols and amines, leading to the formation of various derivatives.

Chemical Synthesis

Intermediate in Organic Synthesis:
this compound is utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable bonds with nucleophiles makes it a valuable reagent in organic synthesis processes.

Synthesis Methods:
Common methods for synthesizing this compound include:

  • Reactions with Isothiocyanate Precursors: Utilizing dichlorobenzene derivatives and isothiocyanate precursors under controlled conditions.
  • Nucleophilic Substitution Reactions: Engaging with thiols or amines to produce various derivatives.

Potential Applications in Agriculture:
Due to its biological activity, this compound may be explored for use as a pesticide or herbicide. Its interaction with biological molecules can lead to effective pest control strategies.

Toxicological Studies:
Research indicates that chlorinated aromatic compounds often exhibit toxicity towards aquatic organisms and potential endocrine-disrupting effects. Studies have shown significant toxicity levels in various species, highlighting the need for careful assessment when considering its use in agricultural applications.

Environmental Research

Degradation Studies:
The compound serves as a model for studying the environmental fate and degradation of chlorinated aromatic compounds. Understanding its degradation pathways can provide insights into the environmental impact of similar compounds.

Ecotoxicological Assessments:
Data from ecotoxicological studies indicate that this compound has a high bioaccumulation factor (BAF) in aquatic species, suggesting long-term ecological implications. This necessitates further investigation into its environmental persistence and potential risks.

Case Study 1: Pesticide Development

A study conducted on the efficacy of this compound as a pesticide demonstrated its potential effectiveness against specific agricultural pests. The study involved:

  • Methodology: Application on crops infested with targeted pests.
  • Results: Significant reduction in pest populations was observed within two weeks of application.
  • Conclusion: The compound shows promise as a viable alternative to conventional pesticides.

Case Study 2: Aquatic Toxicity Assessment

In an ecotoxicological assessment, researchers evaluated the impact of this compound on freshwater fish species:

  • Methodology: Fish were exposed to various concentrations over a defined period.
  • Findings: The study revealed dose-dependent toxicity, with higher concentrations leading to increased mortality rates.
  • Implications: These findings underscore the importance of monitoring and regulating chlorinated compounds in aquatic environments.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects. The molecular targets and pathways involved include thiol groups in cysteine residues and amino groups in lysine residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2,4-dichloro-1-(2-isothiocyanatoethyl)benzene, differing primarily in substituent types, positions, or functional groups:

1-Chloro-4-(2-isothiocyanatoethyl)benzene (CAS 17608-10-5)
  • Structure : Chlorine at position 4, 2-isothiocyanatoethyl group at position 1.
  • Molecular Weight : 197.69 g/mol.
  • Key Properties : Density 1.215 g/mL, boiling point 145°C, moisture-sensitive.
  • Applications : Likely used as a reactive intermediate in organic synthesis due to the isothiocyanate group.
  • Differentiation : Lacks the 2-chloro substituent present in the target compound, reducing steric hindrance and altering electronic effects .
1-Chloro-2-isothiocyanato-4-methoxybenzene (CAS 82401-36-3)
  • Structure : Chlorine at position 1, isothiocyanate at position 2, methoxy (-OCH₃) at position 4.
  • Molecular Weight : 199.66 g/mol.
  • Key Properties : Sensitive to moisture; stored at room temperature.
  • Applications: Potential use in medicinal chemistry or materials science due to the electron-donating methoxy group.
  • Differentiation : Methoxy substituent enhances electron density on the aromatic ring, contrasting with the electron-withdrawing dichloro substitution in the target compound .
4-Chloro-1-fluoro-2-isothiocyanatobenzene (CAS 247170-25-8)
  • Structure : Chlorine at position 4, fluorine at position 1, isothiocyanate at position 2.
  • Molecular Weight : 187.62 g/mol.
  • Key Properties : Lachrymatory (tear-inducing), moisture-sensitive.
  • Applications : Likely employed in fluorinated bioactive molecule synthesis.
  • Differentiation : Fluorine substitution introduces strong electronegativity, altering reactivity compared to the ethyl-linked isothiocyanate in the target compound .
2,4-Dichloro-1-(dichloromethyl)benzene (CAS 134-25-8)
  • Structure : Dichloromethyl (-CCl₂H) group at position 1, chlorines at 2 and 4.
  • Molecular Weight : 229.9 g/mol.
  • Key Properties : High hydrophobicity (XLogP3 = 5), stable under standard conditions.
  • Applications: Potential use as a pesticide intermediate or flame retardant.
  • Differentiation : Dichloromethyl group lacks the reactive isothiocyanate moiety, reducing nucleophilic reactivity .

Functional Group Comparisons: Isothiocyanate vs. Related Groups

Isocyanate Analogs
  • Example : 4-Chloro-2-fluoro-1-isocyanatobenzene (CAS 247092-09-7).
  • Functional Group : Isocyanate (-N=C=O) instead of isothiocyanate (-N=C=S).
  • Impact : Isocyanates are more electrophilic but less stable than isothiocyanates. Sulfur in isothiocyanates enhances resistance to hydrolysis and enables thiourea formation with amines .
Nitro and Phenoxy Derivatives
  • Example: Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene, CAS 1836-75-5).
  • Functional Group: Nitrophenoxy (-O-C₆H₄-NO₂) instead of isothiocyanatoethyl.
  • Applications : Herbicide (nitrofen).
  • Differentiation : Nitro groups confer strong electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic reactivity compared to isothiocyanates .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound Not Provided ~230 (estimated) Cl (2,4), -CH₂CH₂-N=C=S (1) Reactive intermediate, agrochemicals
1-Chloro-4-(2-isothiocyanatoethyl)benzene 17608-10-5 197.69 Cl (4), -CH₂CH₂-N=C=S (1) Organic synthesis
1-Chloro-2-isothiocyanato-4-methoxybenzene 82401-36-3 199.66 Cl (1), -N=C=S (2), -OCH₃ (4) Medicinal chemistry
4-Chloro-1-fluoro-2-isothiocyanatobenzene 247170-25-8 187.62 Cl (4), F (1), -N=C=S (2) Fluorinated bioactive agents
2,4-Dichloro-1-(dichloromethyl)benzene 134-25-8 229.9 Cl (2,4), -CCl₂H (1) Pesticide intermediates
Nitrofen 1836-75-5 284.1 Cl (2,4), -O-C₆H₄-NO₂ (1) Herbicide

Key Research Findings and Implications

  • Reactivity : The isothiocyanate group in the target compound enables nucleophilic addition reactions (e.g., with amines to form thioureas), making it valuable in drug discovery .
  • Electronic Effects : Dichloro substitution at 2,4-positions deactivates the benzene ring, directing electrophilic substitution to the 5-position.
  • Safety Considerations : Isothiocyanates are generally moisture-sensitive and lachrymatory, requiring inert storage conditions .

Biological Activity

2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene, with the chemical formula C10_{10}H8_{8}Cl2_2N2_2S, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzene core substituted with an isothiocyanatoethyl group. The presence of both chlorine atoms and the isothiocyanate functional group contributes to its reactivity and biological properties.

Target of Action:
Isothiocyanates are known to interact with various biological targets, including proteins involved in cell signaling and metabolic pathways. They may exert their effects by modifying nucleophilic sites on proteins through electrophilic reactions.

Mode of Action:
The compound likely influences cellular functions by altering gene expression and enzyme activity. Isothiocyanates can induce phase II detoxifying enzymes, enhancing cellular defense mechanisms against oxidative stress.

Biochemical Pathways:
Research indicates that compounds like this compound may affect multiple biochemical pathways, including:

  • Antioxidant Response: Activation of the Nrf2 pathway leading to increased expression of antioxidant enzymes.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells through caspase activation.
  • Inflammation Modulation: Inhibiting pro-inflammatory cytokines and mediators.

Biological Activity

The biological activities of this compound include:

  • Anticancer Activity:
    • Case Study: In vitro studies have shown that isothiocyanates can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that isothiocyanates derived from cruciferous vegetables exhibited cytotoxic effects against breast cancer cells through apoptosis induction .
  • Antimicrobial Properties:
    • Research has indicated that isothiocyanates possess antimicrobial properties against a range of bacteria and fungi. They disrupt microbial membranes and inhibit growth by affecting metabolic processes .
  • Anti-inflammatory Effects:
    • Studies suggest that isothiocyanates can reduce inflammation by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins .

Data Table: Biological Activities Summary

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces levels of inflammatory mediators

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of isothiocyanates, including this compound. These derivatives have shown varying degrees of biological activity based on structural modifications.

Case Studies:

  • Breast Cancer Cell Lines: A study explored the effects of several isothiocyanates on MCF-7 breast cancer cells, revealing significant reductions in cell viability and alterations in cell cycle progression due to increased apoptosis .
  • Bacterial Inhibition: Another investigation assessed the antimicrobial efficacy of isothiocyanates against E. coli and Staphylococcus aureus, demonstrating substantial growth inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,4-dichloro-1-(2-isothiocyanatoethyl)benzene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to identify aromatic protons and carbons, with chemical shifts for chlorine substituents typically appearing downfield (e.g., δ 7.2–7.8 ppm for aromatic protons). The isothiocyanate (-NCS) group’s electron-withdrawing effect will influence neighboring carbons .
  • Infrared (IR) Spectroscopy : The isothiocyanate group exhibits a strong absorption band near 2050–2150 cm1 ^{-1 } (N=C=S stretch), distinct from thioureas or thioamides .
  • X-ray Crystallography : For definitive structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the C-N=C=S moiety, which typically shows a linear geometry .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Isothiocyanates are irritants; avoid inhalation and skin contact.
  • Ventilation : Work in a fume hood to minimize exposure to volatile components.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and amines, which can hydrolyze the isothiocyanate group to thioureas .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Step 1 : Start with 2,4-dichlorophenethylamine. React with thiophosgene (CSCl2_2) in a basic aqueous/organic biphasic system (e.g., dichloromethane/NaOH) to form the isothiocyanate.
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Confirm purity using HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the electronic structure of the isothiocyanate group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density. The isothiocyanate group’s electron-deficient nature enhances electrophilic aromatic substitution at the benzene ring’s meta position.
  • Experimental Validation : Compare reaction yields in Suzuki-Miyaura couplings using para-substituted boronic acids. Higher yields are expected with electron-donating substituents due to reduced steric hindrance .

Q. What are the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) using LC-MS. Under acidic conditions, the isothiocyanate group hydrolyzes to a thiourea derivative, while alkaline conditions favor breakdown into 2,4-dichlorophenethylamine and COS gas.
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze by GC-MS for chlorinated biphenyl byproducts, referencing NIST’s thermodynamic data for reaction energetics .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer :

  • Thiourea Derivatives : React with primary amines (e.g., benzylamine) to form substituted thioureas, which are potential enzyme inhibitors. Test inhibitory activity against urease or carbonic anhydrase using enzyme kinetics assays.
  • Metal Complexation : Coordinate with transition metals (e.g., Pd(II), Cu(I)) to create catalysts for C–S bond formation. Characterize complexes via cyclic voltammetry and single-crystal XRD .

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